molecular formula C16H23NO2 B2378670 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine CAS No. 2411310-31-9

2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine

Cat. No. B2378670
CAS RN: 2411310-31-9
M. Wt: 261.365
InChI Key: QFMNRFVSFQSJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine can induce apoptosis in cancer cells and inhibit their proliferation. This compound has also been found to inhibit the replication of certain viruses and bacteria. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine in lab experiments is its potential applications in various scientific fields. This compound has been found to possess anticancer, antiviral, and antimicrobial properties, making it a promising candidate for further research. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its widespread use in lab experiments.

Future Directions

There are several future directions for the study of 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine. One direction is to further investigate its potential applications in cancer treatment. Another direction is to study its potential use as a fluorescent probe for imaging applications. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine involves the reaction of 2-(8-bromo-3,4-dihydro-2H-chromen-8-yl)ethanol with 1-(2-methylpropyl)aziridine in the presence of a base. This reaction leads to the formation of the desired compound, which can be purified using various chromatographic techniques.

Scientific Research Applications

2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine has been studied for its potential applications in various scientific fields. It has been found to possess anticancer, antiviral, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12(2)9-17-10-14(17)11-19-15-7-3-5-13-6-4-8-18-16(13)15/h3,5,7,12,14H,4,6,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMNRFVSFQSJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=CC3=C2OCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.